INH1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiproliferative Effects

Research has demonstrated that INH1 exhibits strong antiproliferative effects on several cancer cell lines:

-

Cell Lines Tested :

- A549 (adenocarcinomic human alveolar basal epithelial cells)

- HeLa (human cervix carcinoma cells)

-

Key Findings :

- The IC50 value for both A549 and HeLa cells was determined to be approximately 56 µM.

- At concentrations of 40 µM, this compound showed cytostatic effects, while higher concentrations (60 µM and 80 µM) exhibited cytoskeletal effects.

- The treatment resulted in decreased mitotic index and BrdU proliferation values alongside increased apoptotic index values, indicating a shift towards apoptosis in treated cells .

Study 1: A549 Cell Line

In a study assessing the effects of this compound on A549 cells:

- Methodology : The xCELLigence Real-Time Cell Analysis system was employed to monitor cell proliferation.

- Results :

Study 2: HeLa Cell Line

Another study focused on HeLa cells revealed:

- Methodology : Similar experimental setups using BrdU proliferation assays and apoptotic index analysis.

- Results :

Comparative Analysis of this compound with Other Compounds

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Hec1/Nek2 | 56 | Antiproliferative |

| INH154 | Hec1/Nek2 | ~15 | More potent; enhances Nek2 degradation |

| Other Inhibitors | Various | Varies | General anticancer activity |

Mecanismo De Acción

INH1 ejerce sus efectos uniéndose específicamente a la proteína Hec1, interrumpiendo así su interacción con Nek2. Esta interrupción conduce a una reducción del Hec1 unido al cinetocoro y a una disminución de los niveles globales de proteína Nek2. En consecuencia, esto provoca una desalineación cromosómica en metafase, aberraciones del huso y muerte celular. El compuesto inhibe eficazmente la proliferación de células cancerosas tanto in vitro como in vivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de INH1 implica la reacción de isotiocianato de 2,4-dimetilfenilo con 4-aminobenzamida en presencia de una base. La reacción suele tener lugar en un disolvente orgánico como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de Producción Industrial

Aunque los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la utilización de reactores a gran escala para garantizar la calidad y el rendimiento constantes del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

INH1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de tiazol y la parte benzamida. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones suelen tener lugar en disolventes apróticos polares como el DMSO o la DMF a temperaturas moderadas.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de tiazol sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en la parte benzamida .

Comparación Con Compuestos Similares

Compuestos Similares

TH-39: Otro compuesto que se dirige a la interacción Hec1/Nek2.

Inhibidores de la Quinasa Aurora: Estos compuestos se dirigen a las quinasas mitóticas implicadas en la formación del huso y la segregación cromosómica.

Singularidad de INH1

This compound es único en su objetivo específico de la interacción Hec1/Nek2, que es una nueva vía mitótica para la intervención del cáncer. A diferencia de otros inhibidores mitóticos que se dirigen a los microtúbulos o las quinasas, this compound interrumpe directamente la interacción proteína-proteína entre Hec1 y Nek2, lo que lleva a una apoptosis selectiva de las células cancerosas con efectos mínimos en las células normales .

Actividad Biológica

INH1, a small molecule inhibitor targeting the Hec1/Nek2 pathway, has garnered significant attention for its biological activities, particularly in cancer research. This article provides a detailed overview of the compound's mechanisms, effects on various cancer cell lines, and relevant case studies.

This compound functions primarily by disrupting the interaction between Hec1 (a kinetochore protein) and Nek2 (a mitotic kinase). This disruption leads to:

- Decreased Protein Levels : this compound treatment results in a significant reduction of Hec1 and Nek2 protein levels in treated cells, as evidenced by Western blot analyses .

- Mitotic Defects : The inhibition of Hec1/Nek2 interaction causes misalignment of chromosomes during metaphase, which ultimately triggers cell death .

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer) cells were primarily used to assess the effects of this compound.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for both A549 and HeLa cells was determined to be approximately 56 µM. At this concentration, this compound exhibited significant cytostatic effects, inhibiting cell proliferation effectively .

Concentration-Dependent Effects

The effects of this compound vary with concentration:

- Cytostatic Effects : At lower concentrations (40 µM), this compound primarily exhibits cytostatic properties.

- Cytoskeletal Effects : Higher concentrations (60 µM and 80 µM) induce cytoskeletal changes, leading to increased apoptosis rates .

Study 1: Cellular Kinetics

A study investigating the time and dosage-dependent effects of this compound on HeLa cells found that:

- At a dosage of 25 µM, Nek2 became undetectable after treatment with this compound, indicating strong inhibition of its activity.

- Time-dependent studies showed that a 6.25 µM dose could reduce Nek2 levels by approximately 50% within 8-11 hours .

Study 2: Mitotic Index Analysis

The impact of this compound on the mitotic index was evaluated:

| Time (hours) | A549 Cell Mitotic Index (%) | HeLa Cell Mitotic Index (%) |

|---|---|---|

| 24 | 3.57 to 2.54 | 3.18 to 2.21 |

| 48 | 4.96 to 2.04 | 3.75 to 1.68 |

| 72 | 5.83 to 1.47 | 4.91 to 1.27 |

These results indicate a statistically significant decrease in mitotic indices post-INH1 treatment (p < 0.05) .

Propiedades

Número CAS |

313553-47-8 |

|---|---|

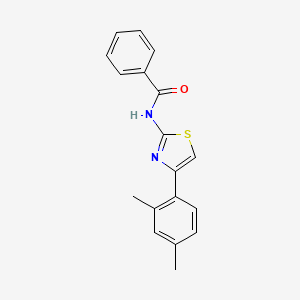

Fórmula molecular |

C18H17ClN2OS |

Peso molecular |

344.9 g/mol |

Nombre IUPAC |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C18H16N2OS.ClH/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,19,20,21);1H |

Clave InChI |

DYJVVODHGPIUPM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C |

SMILES canónico |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C.Cl |

Sinónimos |

factor XIIa inhibitor INH(1) INH1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.